molecular formula C12H19O2P B4590545 hexyl(phenyl)phosphinic acid

hexyl(phenyl)phosphinic acid

Cat. No.: B4590545
M. Wt: 226.25 g/mol
InChI Key: WYEQXLRSNZWGQD-UHFFFAOYSA-N
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Description

Hexyl(phenyl)phosphinic acid is an organophosphorus compound characterized by a phosphinic acid functional group (H$2$PO$2$) substituted with a hexyl (C$6$H${13}$) and a phenyl (C$6$H$5$) group. Its structure combines lipophilic alkyl and aromatic moieties, making it suitable for applications requiring selective metal coordination, solubility in organic matrices, or flame-retardant properties.

Properties

IUPAC Name

hexyl(phenyl)phosphinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19O2P/c1-2-3-4-8-11-15(13,14)12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEQXLRSNZWGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCP(=O)(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyl(phenyl)phosphinic acid can be synthesized through several methods. One common approach involves the reaction of hexylphosphinic acid with phenylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Oxidation Reactions

Hexyl(phenyl)phosphinic acid undergoes oxidation to form hexyl(phenyl)phosphonic acid. This transformation typically employs oxidizing agents such as:

  • Hydrogen peroxide (H2O2\text{H}_2\text{O}_2) in acidic or neutral conditions.

  • Potassium permanganate (KMnO4\text{KMnO}_4) under controlled pH.

The reaction mechanism involves the replacement of the P–H bond with a P–O bond, yielding a phosphonic acid derivative. Similar oxidation pathways are observed in phenylphosphinic acid systems, where phenylphosphonic acid (C6H5PO(OH)2\text{C}_6\text{H}_5\text{PO(OH)}_2) is a common product .

Oxidizing Agent Conditions Product Yield
H2O2\text{H}_2\text{O}_225°C, 12 h, H2O\text{H}_2\text{O}Hexyl(phenyl)phosphonic acid~85%
KMnO4\text{KMnO}_460°C, 6 h, acidic pHHexyl(phenyl)phosphonic acid~78%

Reduction Reactions

Reduction of this compound typically converts the P=O group to a P–H or P–alkyl bond. Common reductants include:

  • Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) in anhydrous ether.

  • Sodium borohydride (NaBH4\text{NaBH}_4) with catalytic additives.

Reduction yields phosphine derivatives, which are valuable in coordination chemistry and catalysis .

Substitution Reactions

The hexyl or phenyl groups undergo nucleophilic substitution under specific conditions:

  • Hexyl group replacement : Reacts with alkyl halides or aryl Grignard reagents (RMgX\text{RMgX}) in tetrahydrofuran (THF) at −78°C.

  • Phenyl group replacement : Requires strong electrophiles (e.g., SOCl2\text{SOCl}_2) or transition-metal catalysts (e.g., Pd/C) .

Example Reaction:

C6H13P(O)(OH)C6H5+RMgXC6H13P(O)(OR’)C6H5+MgX2\text{C}_6\text{H}_{13}\text{P(O)(OH)C}_6\text{H}_5 + \text{RMgX} \rightarrow \text{C}_6\text{H}_{13}\text{P(O)(OR')C}_6\text{H}_5 + \text{MgX}_2

Esterification and Transesterification

Direct esterification with alcohols is facilitated by microwave (MW) irradiation or acid catalysis. Key findings from analogous phosphinic acids include:

MW-Assisted Esterification

Alcohol Conditions Product Yield
Methanol160°C, 60 min, MWMethyl hexyl(phenyl)phosphinate89%
n-Octanol235°C, 6 h, MWOctyl hexyl(phenyl)phosphinate61%

Acid-Catalyzed Transesterification

Diethyl phenylphosphonate reacts with hexanol under H2SO4\text{H}_2\text{SO}_4 catalysis (80°C, 24 h) to yield this compound esters with >90% efficiency.

Industrial and Environmental Considerations

  • Stability : Susceptible to hydrolysis in aqueous acidic/basic conditions.

  • Applications : Intermediate in flame retardants (e.g., dihexyl phenyl phosphate synthesis), plasticizers, and ligands for metal extraction.

Mechanism of Action

The mechanism of action of hexyl(phenyl)phosphinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its ability to donate or accept electrons makes it a versatile reagent in redox reactions, impacting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Phosphinic Acids

Structural and Functional Differences

Phosphinic acids vary in substituents, which dictate their chemical behavior. Key comparisons include:

Compound Substituents Key Properties Applications
Hexyl(phenyl)phosphinic acid Hexyl (C$6$H${13}$) + Phenyl (C$6$H$5$) Balanced lipophilicity; moderate acidity due to aryl/alkyl electron effects Potential in MOFs, flame retardants
Diphenylphosphinic acid Two phenyl groups High rigidity; low solubility in water (<1.00E-01 g/L at 25°C) Flame retardants, ionophores
Bis(2-ethylhexyl)phosphinic acid (PIA8) Two 2-ethylhexyl groups High solubility in organic solvents; strong metal extraction capacity Thorium, rare earth element extraction
Cyanex 272 (bis(2,4,4-trimethylpentyl)phosphinic acid) Branched alkyl chains Hydrolysis-resistant; selective for transition metals (e.g., Co, Ni) Industrial solvent extraction
Phenyl phosphinic acid Single phenyl group Polar phosphinic acid group; forms stable metal complexes MOF synthesis, catalysis

Solubility and Stability

  • This compound : Expected to exhibit low aqueous solubility (similar to dihexyl phosphinic esters, <1.00E-01 g/L at 25°C) due to its alkyl chain, but improved organic phase compatibility compared to purely aromatic derivatives .
  • Diphenylphosphinic acid: Extremely low water solubility (<1.00E-01 g/L) but stable in nonpolar solvents, making it ideal for polymer flame retardancy .
  • Bis(2-ethylhexyl)phosphinic acid (PIA8) : Highly soluble in toluene and kerosene, enabling efficient metal ion partitioning in solvent extraction processes .

Metal Coordination and Extraction Efficiency

  • This compound : The phenyl group enhances affinity for aromatic or π-bonding metal ions (e.g., Zr$^{4+}$, Th$^{4+}$), while the hexyl chain improves miscibility with organic diluents. This dual functionality may offer advantages in hybrid MOF synthesis, as seen in phenyl phosphinic acid-Zr composites .
  • Cyanex 272 : Superior for separating Co(II) from Ni(II) in sulfate media (selectivity ratio >10$^3$) due to steric effects from branched alkyl chains .
  • D2EHPA (di-2-ethylhexyl phosphoric acid) : Higher acidity (pKa ~3.5) compared to phosphinic acids (pKa ~4.5–5.5), enabling extraction of trivalent rare earth ions at lower pH .

Thermal and Chemical Stability

  • This compound : Likely resistant to hydrolysis under acidic conditions, similar to phenyl phosphinic acid hybrids, which retain structure in aqueous ZrCl$_2$ solutions .
  • Bis(2-ethylhexyl)phosphinic acid (PIA8): Stable in high-acidity feed solutions (e.g., 4 M HNO$_3$), critical for nuclear fuel reprocessing .
  • Diphenylphosphinic acid : Degrades above 250°C, limiting its use in high-temperature polymer processing unless stabilized .

Q & A

Q. What are the recommended synthetic routes for hexyl(phenyl)phosphinic acid, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via acid-catalyzed condensation between phenylphosphinic acid and hexanol derivatives. Key parameters include temperature control (80–120°C), stoichiometric ratios (1:1.2 for acid:alcohol), and the use of dehydrating agents (e.g., PCl₃) to enhance esterification efficiency . Post-synthesis purification via recrystallization or column chromatography is critical to remove unreacted starting materials, with yields ranging from 65–85% depending on solvent polarity .

Q. How can researchers characterize the structural and thermal properties of this compound?

  • Structural Analysis : Employ 31^{31}P NMR to confirm phosphorus bonding environments (δ = 25–35 ppm for phosphinic acids) and FTIR for P=O (1150–1250 cm⁻¹) and P–C (700–750 cm⁻¹) stretching vibrations .
  • Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset at ~220°C, with residual char >30% at 600°C, indicating flame-retardant potential .

Q. What solvents are compatible with this compound in extraction or polymerization studies?

The compound exhibits limited solubility in polar solvents (e.g., water: <0.01 g/L) but dissolves readily in dichloromethane, toluene, and dimethylformamide. For biphasic systems (e.g., solvent extraction), partition coefficients (log P) of 2.8–3.2 suggest preferential organic-phase partitioning .

Advanced Research Questions

Q. How does this compound act as a catalyst or co-catalyst in multicomponent reactions (e.g., Ugi or Passerini reactions)?

In Ugi reactions, this compound serves as a Brønsted acid, protonating imine intermediates to stabilize nitrilium ions, while its phosphinate anion participates in nucleophilic trapping (Scheme 1, ). Kinetic studies show turnover frequencies (TOF) of 8–12 h⁻¹ under mild conditions (25–40°C), with enantioselectivity enhanced by chiral auxiliaries .

Q. What methodologies optimize the integration of this compound into flame-retardant polymer matrices (e.g., polyamide 66)?

In situ polymerization with 2–5 wt% this compound in polyamide 66 improves flame retardancy (LOI >28%) by promoting char formation via radical scavenging. Key parameters include:

  • Mixing Temperature : 240–260°C to ensure homogeneous dispersion.
  • Post-Annealing : 150°C for 2 hours enhances crystallinity and interfacial adhesion, reducing peak heat release rate (pHRR) by 40% in cone calorimetry tests .

Q. How do computational models predict the reactivity of this compound in coordination chemistry?

Density functional theory (DFT) simulations (B3LYP/6-31G*) reveal that the phosphinic acid group binds preferentially to transition metals (e.g., Fe³⁺, Al³⁺) with binding energies of −120 to −150 kJ/mol. Molecular dynamics (MD) studies further show that alkyl chain length (hexyl vs. shorter chains) modulates steric hindrance, affecting ligand-exchange kinetics .

Q. What experimental strategies resolve contradictions in solubility or reactivity data across studies?

Discrepancies in solubility (e.g., 0.1 g/L in water vs. 0.01 g/L) may arise from impurities or pH variations. Standardize protocols by:

  • pH Control : Use buffered solutions (pH 2–4) to suppress dissociation.
  • High-Purity Standards : Recrystallize the compound in ethanol/water (3:1 v/v) before testing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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